N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide
Vue d'ensemble
Description
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, commonly known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer. It is a promising drug candidate that has shown significant potential in preclinical studies.
Applications De Recherche Scientifique
MORAb-003 has been extensively studied in preclinical models of cancer. It has shown efficacy against a variety of tumor types, including ovarian, lung, and breast cancer. MORAb-003 has been shown to inhibit tumor growth and metastasis in animal models. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Mécanisme D'action
MORAb-003 binds to FRα, a protein that is overexpressed on the surface of many cancer cells. FRα plays a role in tumor growth and survival by regulating the uptake of folate, a vitamin that is essential for cell growth and division. By binding to FRα, MORAb-003 blocks the uptake of folate, leading to decreased tumor growth and survival.
Biochemical and Physiological Effects
MORAb-003 has been shown to have a favorable pharmacokinetic profile in preclinical studies. It has a long half-life and low immunogenicity, making it a promising candidate for clinical development. MORAb-003 has also been shown to have minimal toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MORAb-003 has several advantages for lab experiments. It is a highly specific monoclonal antibody that can be used to study the role of FRα in cancer biology. It can also be used in combination with chemotherapy and radiation therapy to study the efficacy of combination therapies. However, MORAb-003 has some limitations for lab experiments. It is a large molecule that may not penetrate tumors as effectively as smaller molecules. It may also be difficult to produce in large quantities for some experiments.
Orientations Futures
For MORAb-003 research include further clinical trials, exploration of its potential in combination with other therapies, and further understanding of its mechanism of action.
Propriétés
IUPAC Name |
N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-18-13-16(21-20(25)15-5-3-2-4-6-15)7-8-17(18)22-19(24)14-23-9-11-27-12-10-23/h2-8,13H,9-12,14H2,1H3,(H,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXGESZLVDOMRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.